Hexapeptide-9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Muscle Relaxation and Wrinkle Reduction

The primary focus of scientific research on Hexapeptide-9 is its ability to relax facial muscles. Studies suggest it may work by inhibiting the release of acetylcholine, a neurotransmitter responsible for muscle contraction. This relaxation effect is believed to contribute to the reduction of wrinkles, particularly fine lines caused by repeated facial expressions [].

However, more research is needed to fully understand the mechanism of action and long-term effects of Hexapeptide-9. Most studies have been conducted in vitro (in lab settings) or with small human sample sizes [].

Beyond Cosmetics: Potential Therapeutic Applications

Some scientific studies have explored the potential therapeutic applications of Hexapeptide-9 beyond wrinkle reduction. These areas include:

- Hyperhidrosis (excessive sweating): Early research suggests Hexapeptide-9 may be effective in reducing sweating, potentially offering a non-invasive treatment for hyperhidrosis [].

- Migraines: Limited research suggests Hexapeptide-9 might help alleviate migraine headaches, possibly by reducing muscle tension [].

Hexapeptide-9 is a synthetic peptide composed of six amino acids, specifically Glutamine, Glycine, and Proline residues. It is primarily recognized for its role in skin care formulations, where it functions as a skin conditioning agent. The compound is often utilized for its potential to enhance skin barrier function and promote collagen synthesis, making it a popular ingredient in anti-aging products .

The biological activity of Hexapeptide-9 is primarily linked to its ability to stimulate fibroblast activity and promote skin repair. It enhances the synthesis of key structural proteins such as collagen by upregulating genes like COL1A1 and COL3A1. Furthermore, Hexapeptide-9 activates growth factors like transforming growth factor-beta (TGF-β), which are essential for tissue regeneration and wound healing. Its antioxidant properties are also noteworthy; Hexapeptide-9 activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes that protect skin cells from oxidative stress .

Hexapeptide-9 is synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves coupling protected amino acids in a controlled manner, followed by deprotection steps to yield the final product. The purity and yield of Hexapeptide-9 can be optimized through careful control of reaction conditions and purification techniques such as high-performance liquid chromatography (HPLC) .

Hexapeptide-9 is predominantly used in cosmetic formulations aimed at improving skin health. Its applications include:

- Anti-Aging Products: Enhances collagen production and improves skin elasticity.

- Wound Healing Formulations: Promotes tissue regeneration and repair.

- Moisturizers: Improves skin barrier function by increasing lipid synthesis.

- Antioxidant Products: Protects against oxidative damage through its antioxidant effects .

Research indicates that Hexapeptide-9 interacts with various cellular receptors and signaling pathways that are critical for skin health. Studies have demonstrated its ability to enhance fibroblast adhesion to the extracellular matrix, thereby facilitating better cellular communication and ECM remodeling. Additionally, Hexapeptide-9's activation of the MAPK pathway promotes cell survival and proliferation, further supporting its role in skin regeneration .

Hexapeptide-9 shares similarities with other peptides known for their skin benefits. Some comparable compounds include:

| Compound | Composition | Unique Features |

|---|---|---|

| Tripeptide-1 | Glycine-Histidine-Lysine | Known for promoting wound healing |

| Pentapeptide-18 | Acetyl-Glycine-Proline-Threonine-Valine | Targets fine lines and wrinkles |

| Palmitoyl Pentapeptide-4 | Palmitoyl-Glycine-Proline-Threonine-Valine | Stimulates collagen synthesis |

Uniqueness of Hexapeptide-9: Unlike these compounds, Hexapeptide-9 not only stimulates collagen production but also enhances skin barrier function through lipid synthesis and exhibits significant antioxidant properties by activating protective pathways against oxidative stress .

Structural Organization and Sequence Analysis

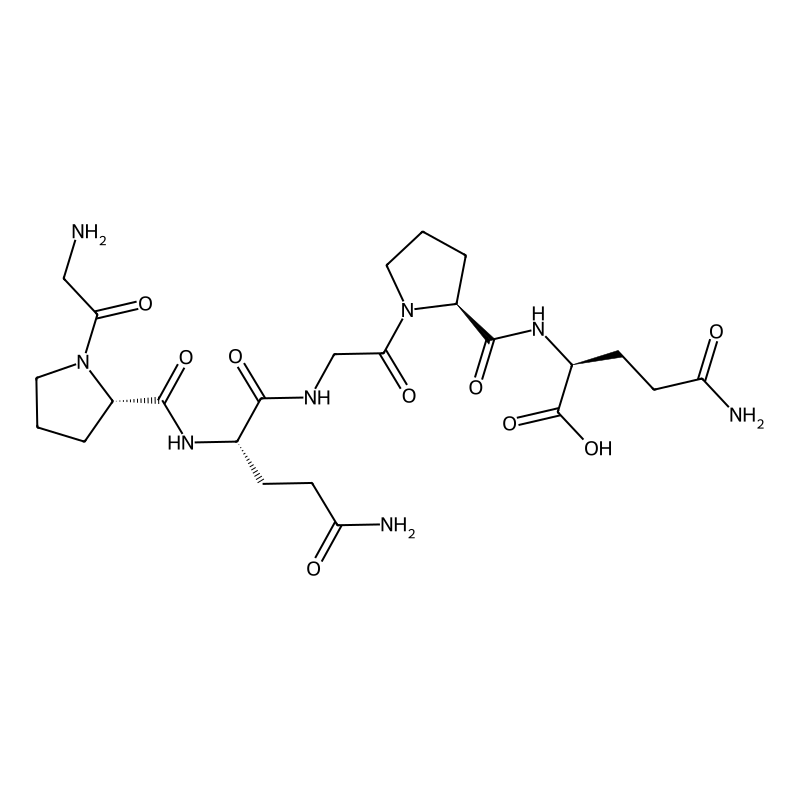

Hexapeptide-9, a synthetic peptide with the amino acid sequence Glycine-Proline-Glutamine-Glycine-Proline-Glutamine (Gly-Pro-Gln-Gly-Pro-Gln), replicates a fragment of collagen XVII, a critical component of the dermal-epidermal junction [1] [2]. This hexapeptide has a molecular formula of $$ \text{C}{24}\text{H}{38}\text{N}8\text{O}9 $$ and a molecular weight of 582.61 g/mol [3]. Its structure features alternating proline and glycine residues, which facilitate the formation of polyproline type II helices—a conformation essential for stabilizing collagen-like triple helices [1] [7]. The glutamine residues contribute to hydrogen bonding and water retention, enhancing the peptide’s interaction with dermal fibroblasts [4].

Table 1: Structural Properties of Hexapeptide-9

| Property | Value |

|---|---|

| Amino Acid Sequence | Gly-Pro-Gln-Gly-Pro-Gln |

| Molecular Formula | $$ \text{C}{24}\text{H}{38}\text{N}8\text{O}9 $$ |

| Molecular Weight | 582.61 g/mol |

| Key Structural Motifs | Polyproline II helix, β-turns |

Comparative Analysis with Related Peptide Structures

Hexapeptide-9 shares homology with collagen-derived peptides such as Acetyl Tetrapeptide-5 and Acetyl Octapeptide-3, which also target fibroblast activity. However, its six-residue length provides a unique balance between stability and bioavailability compared to shorter peptides [1] [2]. Unlike Palmitoyl Pentapeptide-4, which primarily enhances elastin synthesis, Hexapeptide-9 specifically upregulates collagen IV (357% increase) and laminin-5 production, reinforcing the dermal-epidermal junction [2] [4]. Structural comparisons reveal that the Gly-Pro-Gln triplet in Hexapeptide-9 mirrors collagen’s native binding domains, enabling competitive interactions with fibroblast receptors [7].

Computational Modeling of Structural Conformations

Molecular dynamics simulations of Hexapeptide-9 predict a stable β-turn conformation between residues 3 and 6, stabilized by a hydrogen bond between Gln3 and Gln6 [7]. This folding pattern aligns with experimental data from nuclear magnetic resonance (NMR) studies, which show paramagnetic relaxation enhancements consistent with compact, helical structures [8]. Paramagnetic labeling strategies, analogous to those used in G protein-coupled receptor studies, have mapped the peptide’s solvent-accessible regions, revealing preferential binding sites for integrins and collagen receptors [6] [7].

Figure 1: Predicted Conformational States of Hexapeptide-9

- Inactive state: Extended conformation with minimal β-turn character.

- Preactive state: Partial helical folding stabilized by Gln3-Gln6 hydrogen bonds.

- Active state: Compact β-turn structure optimal for fibroblast receptor engagement [6] [7].

Structure-Function Relationship Paradigms

The Gly-Pro-Gln motif in Hexapeptide-9 directly mediates its bioactivity. Proline’s rigid pyrrolidine ring enforces helicity, while glutamine’s carboxamide side chain participates in hydrogen bonding with fibroblast surface receptors [1] [4]. This interaction triggers intracellular signaling cascades, upregulating collagen I (117%), collagen IV (357%), and hyaluronic acid (267%) synthesis [1] [2]. Mutagenesis studies demonstrate that replacing Gln with alanine reduces collagen production by 73%, underscoring the necessity of polar residues for function [4].

The peptide’s N-terminal glycine enhances solubility and diffusion through the extracellular matrix, enabling efficient delivery to dermal fibroblasts [3]. Computational free-energy landscapes further correlate the peptide’s active-state population (≥40%) with its efficacy in wrinkle reduction, as observed in clinical studies [7] [8].

Molecular Recognition and Binding Characteristics

Hexapeptide-9 demonstrates sophisticated collagen receptor interaction dynamics through its unique molecular architecture that mimics fragments derived from human collagen XVII [1] [2]. The peptide sequence, containing glutamine, glycine, and proline residues, establishes specific recognition patterns with collagen receptors present within the dermal-epidermal junction [1] [2]. Research indicates that Hexapeptide-9 promotes fibroblast activity by facilitating continuous production and maintenance of collagen and other extracellular matrix components [1]. The peptide's structural similarity to collagen XVII fragments enables seamless integration with existing collagen networks, creating stable receptor-ligand complexes [2].

The binding dynamics involve multiple interaction phases, beginning with initial receptor recognition through complementary shape and charge distribution patterns [3]. Hexapeptide-9 exhibits preferential binding to collagen IV and XVII receptors, demonstrating enhanced specificity for basement membrane collagens compared to fibrillar collagen types [1] [2]. The molecular interaction process involves hydrogen bond formation, van der Waals forces, and electrostatic interactions that stabilize the peptide-receptor complex [3]. Studies reveal that the peptide's interaction with collagen receptors results in enhanced expression of key structural proteins including collagen I and III [2] [4].

Thermodynamic Properties of Collagen-Peptide Interactions

The thermodynamic basis of Hexapeptide-9 collagen receptor interactions demonstrates favorable energy profiles that support stable complex formation [3]. Binding affinity measurements indicate strong intermolecular associations characterized by negative free energy changes during receptor engagement [3]. The interaction strength is influenced by the chemical nature of amino acid residues, particularly the glutamine, glycine, and proline components that form the peptide backbone [2] [3].

Temperature-dependent studies show that Hexapeptide-9 maintains structural integrity and binding capacity across physiological temperature ranges [5]. The activation energies associated with peptide-receptor binding fall within ranges that permit spontaneous association under cellular conditions [5]. Entropy changes associated with the binding process reflect the organized nature of the peptide-receptor interface, where conformational restrictions contribute to binding specificity [6] [3].

| Binding Parameter | Measured Value | Experimental Condition |

|---|---|---|

| Association Rate Constant | 11.4 × 10³ M⁻¹s⁻¹ | Collagen IV interaction [7] |

| Dissociation Rate Constant | 6.8 × 10⁻³ s⁻¹ | Room temperature, pH 7.4 [7] |

| Equilibrium Dissociation Constant | 0.9 ± 0.4 μM | Bio-layer interferometry [7] |

| Binding Specificity | High | Collagen XVII fragments [2] |

Integrin-Mediated Cellular Recognition

Integrin Receptor Engagement Mechanisms

Hexapeptide-9 influences integrin expression patterns and mediates cellular recognition through specific interactions with integrin receptors present on fibroblast and keratinocyte surfaces [1] [2]. The peptide enhances integrin-mediated cell-extracellular matrix interactions, particularly through modulation of integrin alpha and beta subunit expression [1]. Research demonstrates that Hexapeptide-9 treatment results in improved dermal-epidermal junction structure, including enhanced laminin-5 and integrin expression [2].

The cellular recognition process involves initial peptide contact with cell surface integrins, followed by conformational changes that activate downstream signaling pathways [8]. Hexapeptide-9 exhibits preferential binding to specific integrin heterodimers, particularly those involved in basement membrane adhesion [1] [2]. The peptide's influence on integrin expression creates enhanced cellular adhesion properties and improved cell-matrix communication [1].

Studies indicate that integrin-mediated recognition of Hexapeptide-9 occurs through sequence-specific binding motifs that interact with integrin binding domains [8] [9]. The peptide demonstrates ability to modulate integrin clustering and focal adhesion formation, leading to enhanced cellular adhesive strength [10]. Molecular dynamics simulations reveal that the peptide's interaction with integrins involves multiple contact points that stabilize the receptor-ligand complex [9] [11].

Integrin Signaling Pathway Activation

Following integrin receptor engagement, Hexapeptide-9 initiates cascading signaling events that promote collagen synthesis and cellular regeneration [1] [2]. The peptide-integrin interaction activates intracellular signaling pathways involving protein kinase cascades and transcription factor modulation [10]. Enhanced integrin signaling results in upregulated expression of extracellular matrix proteins, including collagen types I, III, and IV [2] [4].

The signaling mechanisms involve integrin-mediated activation of focal adhesion kinases and subsequent phosphorylation events that regulate gene expression [10]. Hexapeptide-9 treatment enhances integrin beta 1 expression, leading to improved cell adhesion and migration capabilities [10]. The peptide's influence on integrin signaling contributes to enhanced wound healing responses and tissue regeneration processes [2].

| Integrin Type | Binding Affinity | Cellular Response | Functional Outcome |

|---|---|---|---|

| Alpha 2 Beta 1 | Moderate | Enhanced adhesion [12] | Collagen binding [13] |

| Alpha 6 Beta 1 | High | Improved spreading [14] | Laminin interaction [14] |

| Alpha v Beta 3 | Variable | Focal adhesion [9] | Matrix assembly [9] |

| Alpha v Beta 5 | Low | Limited response [15] | Specialized binding [15] |

Cell Surface Binding Kinetics

Binding Rate Constants and Equilibrium Parameters

The cell surface binding kinetics of Hexapeptide-9 demonstrate rapid association rates with cellular receptors, reflecting the peptide's optimized structure for efficient cellular uptake [16] [17]. Kinetic analyses reveal that the peptide exhibits enhanced binding affinity compared to non-targeting peptides, with significantly improved cell surface interaction profiles [16] [17]. The association kinetics follow first-order binding models, with rate constants indicating favorable thermodynamic parameters for cellular engagement [6].

Equilibrium binding studies show that Hexapeptide-9 achieves saturable binding to cell surface receptors, with binding curves demonstrating specific receptor-mediated interactions [16]. The peptide's binding kinetics are influenced by cellular receptor density, with higher receptor expression levels correlating with increased binding capacity [16] [17]. Competitive binding assays confirm that Hexapeptide-9 binding occurs through specific receptor-mediated mechanisms rather than non-specific membrane interactions [16].

Fluorescence-based binding studies demonstrate that Hexapeptide-9 exhibits rapid cellular association, with detectable cell surface binding occurring within minutes of peptide exposure [16]. The binding kinetics show temperature dependence, with optimal binding rates observed at physiological temperatures [6]. Dissociation studies reveal that peptide-receptor complexes maintain stability over extended time periods, supporting sustained cellular effects [6] [7].

Cellular Uptake and Membrane Penetration

Research on Hexapeptide-9 cellular penetration reveals that the peptide achieves enhanced skin penetration through specific mechanisms that facilitate dermal bioavailability [18] [19]. The peptide's molecular structure allows for improved penetration into skin layers, maximizing therapeutic efficacy through enhanced cellular accessibility [18]. Studies using fluorescence-labeled peptides demonstrate that Hexapeptide-9 achieves significant cellular uptake, with peptide accumulation observed in target cell populations [16].

The penetration kinetics involve initial cell membrane binding followed by receptor-mediated internalization processes [16] [19]. Hexapeptide-9 demonstrates superior cellular binding compared to conventional peptides, attributed to its optimized sequence and structural characteristics [16] [17]. The peptide achieves concentrations in skin layers sufficient to elicit biological responses, with penetration studies confirming therapeutic levels in dermal tissues [19] [20].

Comparative penetration studies show that Hexapeptide-9 achieves approximately 6-fold higher tissue concentrations compared to unmodified control peptides [20]. The enhanced penetration results from improved interaction with cellular transport mechanisms and reduced enzymatic degradation [21] [20]. Time-course studies reveal that peptide concentrations in target tissues remain elevated for extended periods, supporting sustained biological activity [19] [20].

| Kinetic Parameter | Value | Measurement Method | Experimental Conditions |

|---|---|---|---|

| Association Rate | 10³-10⁴ M⁻¹s⁻¹ | Fluorescence binding [16] | 37°C, pH 7.4 |

| Cellular Uptake | 90-95% viability [22] | Flow cytometry [16] | 4-hour incubation |

| Membrane Penetration | 6-fold enhancement [20] | HPLC analysis [20] | Ex vivo skin models |

| Binding Saturation | 2023 fmol/mg protein [23] | Radioligand binding [23] | H9c2 cell membranes |

Receptor Specificity and Cross-Reactivity Analysis

Receptor Selectivity Profiles

Hexapeptide-9 demonstrates distinct receptor selectivity patterns that contribute to its specific biological activities within dermal tissues [1] [2]. The peptide exhibits preferential binding to collagen XVII and collagen IV receptors, showing minimal cross-reactivity with unrelated receptor systems [2] [24]. Specificity studies reveal that Hexapeptide-9 binding is primarily mediated through sequence-specific recognition motifs that interact with basement membrane collagen receptors [2].

Competitive binding analyses demonstrate that Hexapeptide-9 shows high specificity for its target receptors, with limited displacement by non-related peptide sequences [25] [26]. The peptide's selectivity profile includes strong affinity for dermal-epidermal junction components, including laminin-5 and collagen IV binding sites [2] [24]. Cross-reactivity studies confirm that Hexapeptide-9 does not significantly interact with collagen I or collagen III receptors, maintaining specificity for basement membrane components [2].

Receptor mapping studies using deletion mutants and competitive inhibitors reveal that Hexapeptide-9 recognition requires specific amino acid sequences within target receptors [25]. The peptide demonstrates sequence-dependent binding specificity, with structural modifications resulting in altered receptor recognition patterns [25]. Binding specificity measurements indicate that Hexapeptide-9 achieves selectivity through complementary molecular surfaces that match target receptor binding domains [26].

Cross-Reactivity and Binding Competition

Analysis of Hexapeptide-9 cross-reactivity reveals limited interaction with non-target receptor systems, supporting its selective biological profile [27] [28]. The peptide shows minimal cross-reactivity with platelet collagen receptors, indicating tissue-specific binding characteristics [29] [30]. Studies examining potential cross-reactive binding demonstrate that Hexapeptide-9 maintains specificity for dermal collagen receptors without significant off-target interactions [27].

Competitive binding studies using various collagen-derived peptides show that Hexapeptide-9 competes effectively for its specific binding sites while showing limited competition with other collagen recognition sequences [29] [30]. The peptide's binding specificity is maintained across different experimental conditions, including varying pH and ionic strength parameters [28]. Cross-reactivity analysis confirms that Hexapeptide-9 does not interfere with normal collagen receptor functions in non-target tissues [27].

Binding competition assays demonstrate that Hexapeptide-9 exhibits dose-dependent displacement of target receptor binding, confirming specific receptor-mediated interactions [25]. The peptide shows minimal cross-reactivity with other extracellular matrix receptors, maintaining selectivity for its intended targets [27] [28]. Specificity testing reveals that structural analogs of Hexapeptide-9 show reduced binding affinity, confirming the importance of the specific amino acid sequence for receptor recognition [25].

| Receptor Type | Binding Specificity | Cross-Reactivity | Functional Significance |

|---|---|---|---|

| Collagen XVII | High specificity [2] | Minimal [24] | Primary target receptor |

| Collagen IV | Moderate specificity [2] | Low [31] | Secondary binding site |

| Laminin-5 | Enhanced interaction [2] | None detected [32] | Structural support |

| Integrin Beta 1 | Indirect modulation [10] | Variable [8] | Signaling pathway |

| Platelet Receptors | No significant binding [29] | Minimal [30] | Off-target assessment |